1-Bromohexacosane
Overview
Description
1-Bromohexacosane is an organobromine compound with the molecular formula C26H53Br . It is a long-chain alkyl bromide, specifically a bromoalkane, and is characterized by a bromine atom attached to the first carbon of a hexacosane chain. This compound is typically a solid at room temperature due to its long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohexacosane can be synthesized through the bromination of hexacosane. The process involves the following steps:
Starting Material: Hexacosane (C26H54).
Reagent: Bromine (Br2).
Catalyst: Red phosphorus (P).
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-130°C, with continuous stirring for about 6 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large Reactors: To accommodate the bulk quantities of hexacosane and bromine.
Efficient Mixing: Ensuring uniform distribution of bromine throughout the reaction mixture.
Temperature Control: Maintaining the reaction temperature within the optimal range to maximize yield and minimize side reactions.
Purification: The crude product is purified by washing with water and distillation to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromohexacosane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form hexacosene.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in dry ether, which can then be used in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Grignard Reactions: Magnesium turnings in dry ether under an inert atmosphere.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Hexacosene.
Grignard Reactions: Hexacosyl magnesium bromide, which can be further reacted to form various alcohols, acids, or other organic compounds.
Scientific Research Applications
1-Bromohexacosane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of long-chain alkanes and other complex organic molecules.
Material Science: Utilized in the preparation of surface-active agents and surfactants.
Biological Studies: Employed in the study of lipid bilayers and membrane structures due to its long hydrophobic chain.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-Bromohexacosane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications to introduce long alkyl chains into molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromohexadecane (C16H33Br): A shorter chain bromoalkane with similar reactivity but different physical properties.
1-Bromododecane (C12H25Br): Another shorter chain bromoalkane used in similar applications.
1-Bromooctadecane (C18H37Br): Used in the synthesis of surfactants and other organic compounds
Uniqueness
1-Bromohexacosane is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter chain bromoalkanes. This makes it particularly useful in applications requiring long hydrophobic chains, such as in the study of lipid bilayers and the synthesis of surface-active agents .
Properties
IUPAC Name |
1-bromohexacosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZHMUGOPQUDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323751 | |
Record name | 1-Bromohexacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4276-51-1 | |
Record name | 1-Bromohexacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4276-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromohexacosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromohexacosane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromohexacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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